7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs. The structure of this compound consists of a phenyl group attached to the 7th position of the tetrahydroisoquinoline ring, making it a unique and interesting molecule for scientific research and industrial applications .
Preparation Methods
The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
Pictet-Spengler Reaction: This classical method involves the condensation of a phenethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Chemoenzymatic Synthesis: A one-pot process involving the oxidation of benzylic alcohols to aldehydes, followed by a Pictet-Spengler reaction with an amino alcohol.
Chemical Reactions Analysis
7-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Scientific Research Applications
7-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound inhibits the formation of free radicals and modulates neurotransmitter levels in the brain, providing neuroprotective effects.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT), which are involved in neurotransmitter metabolism.
Receptor Interaction: The compound interacts with dopamine receptors, influencing dopamine catabolism and signaling pathways.
Comparison with Similar Compounds
7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of MAO enzymes.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions and is studied for its role in neurodegenerative diseases.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of HIV-1 reverse transcriptase inhibitors and other pharmaceuticals.
Properties
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIVTFOULAOFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274946 | |
Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24464-41-3 | |
Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.